molecular formula C8H9N3O B8635884 (4-Azidomethyl-phenyl)-methanol

(4-Azidomethyl-phenyl)-methanol

Cat. No. B8635884
M. Wt: 163.18 g/mol
InChI Key: VVGSGMISAANDCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09290485B2

Procedure details

A mixture of (4-Chloromethyl-phenyl)-methanol (5 g, 31.9 mmol) and sodium azide (2.283 g, 35.1 mmol) in 50 mL DMF was stirred at 90° C. for 16 h. The reaction mixture was concentrated in vacuo and the residue was treated with DCM and extracted with water. The organic layer was dried over MgSO4 and evaporated to give the title compound which was used in the next step without further purification. 1H-NMR (CDCl3, 400 MHz) 7.38-7.31 (m, 4H), 4.52 (d, 2H, 5.6 Hz), 4.42 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.283 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][OH:10])=[CH:5][CH:4]=1.[N-:11]=[N+:12]=[N-:13].[Na+]>CN(C=O)C>[N:11]([CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][OH:10])=[CH:5][CH:4]=1)=[N+:12]=[N-:13] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClCC1=CC=C(C=C1)CO
Name
Quantity
2.283 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue was treated with DCM
EXTRACTION
Type
EXTRACTION
Details
extracted with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N(=[N+]=[N-])CC1=CC=C(C=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.